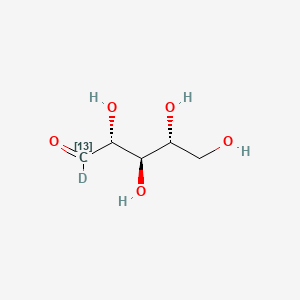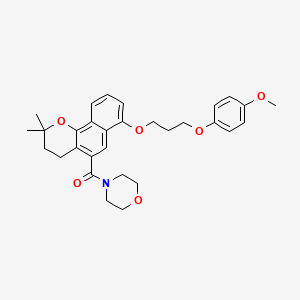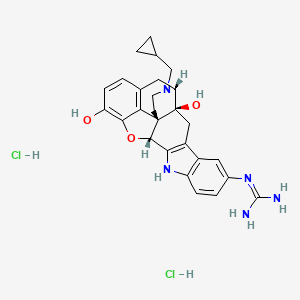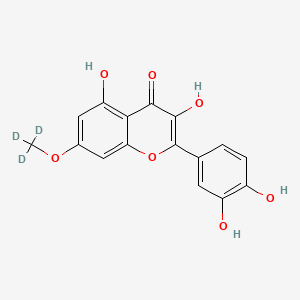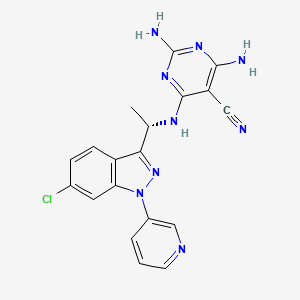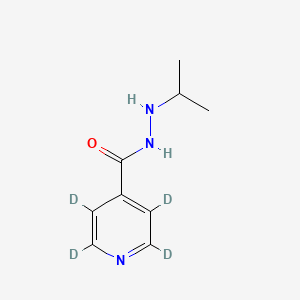
Iproniazid-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iproniazid-d4 is a deuterated form of iproniazid, a non-selective, irreversible monoamine oxidase inhibitor of the hydrazine class. It was originally designed to treat tuberculosis but was later used as an antidepressant. The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of iproniazid due to its stable isotopic labeling.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Iproniazid-d4 typically involves the deuteration of iproniazid. One common method involves the reaction of isonicotinic acid with deuterated hydrazine to form isonicotinic acid hydrazide-d4. This intermediate is then reacted with isopropyl iodide to yield this compound. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of deuterated reagents and solvents is crucial to maintain the isotopic labeling. The final product is purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Iproniazid-d4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form isonicotinic acid and isopropylhydrazine-d4.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the isopropyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in aqueous or alcoholic solutions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Isonicotinic acid and isopropylhydrazine-d4.
Reduction: Hydrazine derivatives.
Substitution: Various substituted hydrazine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Iproniazid-d4 is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of iproniazid in biological systems.
Metabolic Pathway Analysis: Helps in identifying and quantifying metabolites of iproniazid.
Drug Interaction Studies: Used to investigate interactions between iproniazid and other drugs.
Biological Research: Employed in studies related to monoamine oxidase inhibition and its effects on neurotransmitter levels.
Industrial Applications: Used in the development of deuterated drugs with improved pharmacokinetic properties.
Mecanismo De Acción
Iproniazid-d4 exerts its effects by inhibiting the enzyme monoamine oxidase, which is responsible for the breakdown of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. By inhibiting this enzyme, this compound increases the levels of these neurotransmitters in the brain, leading to enhanced mood and antidepressant effects. The inhibition is irreversible, meaning the enzyme is permanently inactivated until new enzyme molecules are synthesized.
Comparación Con Compuestos Similares
Iproniazid-d4 is similar to other monoamine oxidase inhibitors such as:
Phenelzine: Another non-selective, irreversible monoamine oxidase inhibitor used as an antidepressant.
Isocarboxazid: Similar in its mechanism of action but with a different chemical structure.
Tranylcypromine: A non-hydrazine monoamine oxidase inhibitor with a reversible inhibition mechanism.
Uniqueness
This compound is unique due to its deuterated form, which provides advantages in pharmacokinetic studies by allowing for more precise tracking and quantification of the compound and its metabolites. This makes it a valuable tool in both research and industrial applications.
Propiedades
Fórmula molecular |
C9H13N3O |
|---|---|
Peso molecular |
183.24 g/mol |
Nombre IUPAC |
2,3,5,6-tetradeuterio-N'-propan-2-ylpyridine-4-carbohydrazide |
InChI |
InChI=1S/C9H13N3O/c1-7(2)11-12-9(13)8-3-5-10-6-4-8/h3-7,11H,1-2H3,(H,12,13)/i3D,4D,5D,6D |
Clave InChI |
NYMGNSNKLVNMIA-LNFUJOGGSA-N |
SMILES isomérico |
[2H]C1=C(N=C(C(=C1C(=O)NNC(C)C)[2H])[2H])[2H] |
SMILES canónico |
CC(C)NNC(=O)C1=CC=NC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


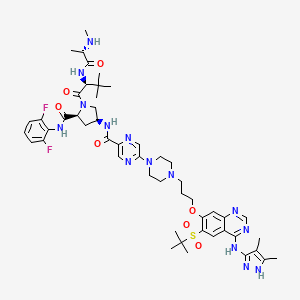

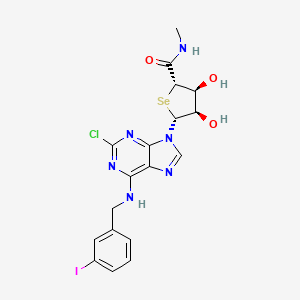
![(1S)-1-[7-[[5-fluoro-2-(trifluoromethyl)pyridin-4-yl]amino]-1,6-naphthyridin-2-yl]-1-(1-methylpiperidin-4-yl)ethanol](/img/structure/B12409398.png)
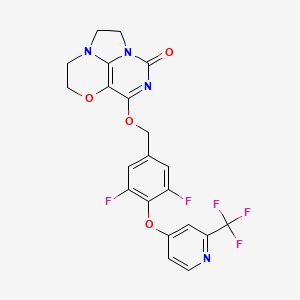
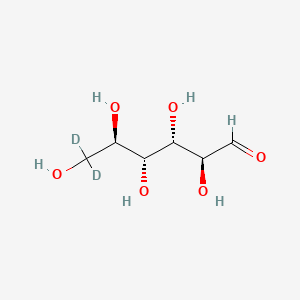
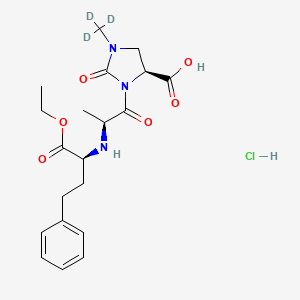
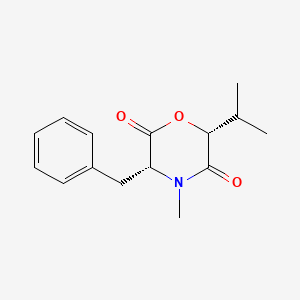
![2-amino-9-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12409436.png)
